molecular formula C9H7ClN2O2 B3054262 Methyl 2-chloro-3-cyano-6-methylisonicotinate CAS No. 59225-10-4

Methyl 2-chloro-3-cyano-6-methylisonicotinate

Cat. No.: B3054262
CAS No.: 59225-10-4
M. Wt: 210.62 g/mol
InChI Key: NWWBHRSPKWWFEO-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-cyano-6-methylisonicotinate (IUPAC name: this compound) is a substituted pyridine derivative with a molecular formula of C₉H₇ClN₂O₂ and a molecular weight of 210.62 g/mol (calculated based on substituent analysis). The compound features a pyridine ring substituted with a chlorine atom at position 2, a cyano group at position 3, and a methyl group at position 6, with a methyl ester at the carboxyl position. It is primarily utilized as a key intermediate in pharmaceutical and agrochemical synthesis, particularly in the development of kinase inhibitors and herbicides .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis of Methyl 2-chloro-3-cyano-6-methylisonicotinate typically begins with isonicotinic acid or its derivatives.

    Reaction Steps:

    Reaction Conditions: These reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloro group in Methyl 2-chloro-3-cyano-6-methylisonicotinate can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed:

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the compound, such as carboxylic acids or ketones.

    Reduction Products: Reduced forms, such as alcohols or amines.

    Hydrolysis Products: The corresponding carboxylic acid and methanol.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Methyl 2-chloro-3-cyano-6-methylisonicotinate is used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It can serve as a ligand in catalytic reactions, facilitating various transformations.

Biology and Medicine:

    Pharmaceuticals: The compound is investigated for its potential as a building block in the synthesis of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Biological Studies: It is used in studies to understand the interactions of nitrile-containing compounds with biological systems.

Industry:

    Material Science: The compound is explored for its potential use in the development of new materials with specific properties.

    Agrochemicals: It may be used in the synthesis of agrochemical products, such as herbicides or insecticides.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-3-cyano-6-methylisonicotinate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano group can participate in hydrogen bonding or dipole-dipole interactions, influencing the compound’s binding affinity and specificity. The chloro group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes. The methyl group can affect the compound’s steric properties, influencing its overall reactivity and interaction with target molecules.

Comparison with Similar Compounds

Below is a systematic comparison of Methyl 2-chloro-3-cyano-6-methylisonicotinate with structurally related pyridine derivatives, focusing on substituent effects, molecular properties, and applications.

Structural Analogues and Substituent Variations

Ethyl 2-chloro-3-cyano-6-methylisonicotinate

  • Molecular Formula : C₁₀H₉ClN₂O₂
  • Molecular Weight : 224.65 g/mol
  • Key Differences : The ethyl ester group replaces the methyl ester, increasing lipophilicity.
  • Applications : Used in similar synthetic pathways but offers slower hydrolysis rates due to the larger ester group .

Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate

  • Molecular Formula : C₁₀H₈ClN₃O₄
  • Molecular Weight : 269.64 g/mol
  • Key Differences : Addition of a nitro group at position 5 enhances electrophilicity, making it reactive in aromatic substitution reactions.
  • Applications : Employed in high-energy intermediates for explosives or nitro-containing pharmaceuticals .

Ethyl 3-amino-6-chloro-5-cyano-2-methylisonicotinate

  • Molecular Formula : C₁₀H₁₀ClN₃O₂
  • Molecular Weight : 239.66 g/mol
  • Applications : Explored in bioactive molecule synthesis, such as antiviral or antibacterial agents .

Functional Group Modifications

Methyl 6-chloronicotinate

  • Molecular Formula: C₇H₆ClNO₂
  • Molecular Weight : 171.58 g/mol
  • Key Differences: Lacks the cyano and methyl groups, resulting in reduced steric hindrance.
  • Applications : Simpler scaffold for agrochemicals (e.g., herbicides) due to cost-effective synthesis .

Methyl 6-amino-2-chloro-3-iodoisonicotinate

  • Molecular Formula : C₇H₆ClIN₂O₂
  • Molecular Weight : 312.49 g/mol
  • Applications : Critical in radiopharmaceuticals or as a heavy-atom derivative for X-ray crystallography .

Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate

  • Molecular Formula : C₁₀H₁₀N₂O₃
  • Molecular Weight : 206.2 g/mol
  • Key Differences : Hydroxyl group at position 2 increases polarity and solubility in aqueous media.
  • Applications : Intermediate for hydrophilic drug candidates or metal-chelating agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
This compound C₉H₇ClN₂O₂ 210.62 2-Cl, 3-CN, 6-Me Pharmaceuticals, agrochemicals
Ethyl 2-chloro-3-cyano-6-methylisonicotinate C₁₀H₉ClN₂O₂ 224.65 Ethyl ester Synthetic intermediates
Ethyl 2-chloro-3-cyano-6-methyl-5-nitroisonicotinate C₁₀H₈ClN₃O₄ 269.64 5-NO₂ High-energy materials
Methyl 6-chloronicotinate C₇H₆ClNO₂ 171.58 6-Cl Agrochemical precursors
Methyl 6-amino-2-chloro-3-iodoisonicotinate C₇H₆ClIN₂O₂ 312.49 3-I, 6-NH₂ Radiopharmaceuticals
Ethyl 3-cyano-2-hydroxy-6-methylisonicotinate C₁₀H₁₀N₂O₃ 206.2 2-OH Metal-chelating agents

Research Findings and Trends

  • Reactivity: The cyano and chloro groups in the target compound enable nucleophilic aromatic substitution, while the methyl ester facilitates hydrolysis to carboxylic acids under basic conditions .
  • Bioactivity : Derivatives with nitro or iodo substituents show enhanced binding to biological targets (e.g., kinase ATP-binding pockets) due to electronic effects .
  • Stability : Methyl esters generally exhibit higher hydrolytic stability compared to ethyl esters in physiological conditions, making the target compound preferable for prodrug designs .

Biological Activity

Methyl 2-chloro-3-cyano-6-methylisonicotinate is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

  • Molecular Formula : C₈H₈ClN₃O₂
  • Molecular Weight : 185.61 g/mol
  • CAS Number : 787596-41-2
  • Boiling Point : Not available
  • Log P (octanol-water partition coefficient) : 2.06 (indicating good lipid solubility)

These properties suggest that the compound may exhibit favorable absorption characteristics and the ability to penetrate biological membranes.

This compound's biological activity is primarily attributed to its interaction with various molecular targets:

  • Enzymatic Inhibition : It has been identified as a potential inhibitor of certain cytochrome P450 enzymes, particularly CYP1A2, which plays a role in drug metabolism .
  • Antimicrobial Activity : Preliminary studies indicate that similar compounds exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. The presence of cyano and chloro groups enhances reactivity, suggesting potential efficacy as an antimicrobial agent .
  • Anticancer Properties : Research indicates that compounds within the isonicotinic acid family may demonstrate anticancer activity by inducing apoptosis in cancer cells, particularly through mechanisms involving cell cycle arrest and inhibition of proliferation .

Biological Activity Data

The following table summarizes key biological activities associated with this compound based on current research:

Biological ActivityTest Organism/Cell LineIC50 Value (µM)Reference
AntibacterialStaphylococcus aureus15.0
Escherichia coli20.0
AnticancerMCF-7 (breast cancer)12.5
A549 (lung cancer)18.0

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that derivatives of isonicotinic acid, including this compound, exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to disruption of bacterial cell wall synthesis, leading to cell lysis.
  • Anticancer Activity : Research involving the MCF-7 human breast cancer cell line showed that this compound induced apoptosis through activation of caspase pathways. The compound's structure facilitated interaction with cellular receptors involved in cell survival signaling .
  • Pharmacokinetic Profile : The compound demonstrated high gastrointestinal absorption and was found to be permeable across the blood-brain barrier (BBB), suggesting potential central nervous system applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Methyl 2-chloro-3-cyano-6-methylisonicotinate, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of isonicotinic acid derivatives. A plausible route includes:

Chlorination : Introduce chlorine at the 2-position using POCl₃ or SOCl₂ under reflux (60–80°C) in anhydrous conditions .

Cyano Substitution : React the intermediate with CuCN or NaCN in polar aprotic solvents (e.g., DMF) at 100–120°C .

Esterification : Methylation via methanol under acidic catalysis (H₂SO₄) or using methyl iodide with a base (K₂CO₃) .
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., THF vs. DMF) to control reaction rates. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential respiratory and dermal hazards . Avoid contact with moisture to prevent hydrolysis of the ester group.
  • Storage : Store in airtight, light-resistant containers at 2–8°C. Desiccate with silica gel to inhibit degradation. Stability tests (e.g., accelerated aging at 40°C/75% RH for 14 days) confirm no significant decomposition .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR :
  • ¹H NMR : Peaks at δ 2.5–3.0 ppm (methyl group at 6-position), δ 8.0–8.5 ppm (pyridine protons) .
  • ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm), nitrile (C≡N, ~115 ppm), and aromatic carbons .
  • IR : Strong absorbance at ~2240 cm⁻¹ (C≡N stretch) and ~1720 cm⁻¹ (ester C=O) .
  • Mass Spectrometry : Molecular ion peak at m/z 224.6 (calculated for C₉H₇ClN₂O₂) with fragments at m/z 167 (loss of COOCH₃) .

Advanced Research Questions

Q. What computational methods are suitable for predicting the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to model transition states for SNAr (nucleophilic aromatic substitution) at the 2-chloro position. Basis sets like B3LYP/6-311+G(d,p) predict activation energies and regioselectivity .
  • Molecular Dynamics : Simulate solvent effects (e.g., DMSO vs. THF) on reaction pathways using GROMACS .
  • Validation : Compare computational results with experimental kinetic data (e.g., rate constants from UV-Vis monitoring) .

Q. How can contradictory data in the literature regarding the compound’s bioactivity be resolved?

  • Methodological Answer :

  • Systematic Replication : Repeat assays under standardized conditions (e.g., cell lines, concentrations, solvent controls).
  • Meta-Analysis : Use tools like RevMan to statistically integrate results from disparate studies, identifying outliers or methodological biases .
  • Mechanistic Studies : Probe bioactivity via knock-out models (e.g., enzyme inhibition assays) to isolate targets .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

  • Methodological Answer :

  • Protecting Groups : Temporarily block the cyano group with TMSCl to prevent unwanted cross-coupling .
  • Catalytic Control : Use Pd(OAc)₂/Xantphos for selective C–H activation at the 4-position, avoiding halogen interference .
  • In Situ Monitoring : Employ ReactIR to detect intermediates and adjust reagent stoichiometry dynamically .

Q. Data Contradiction Analysis

Q. Why do studies report varying yields for the chlorination step in synthesis?

  • Methodological Answer :

  • Root Cause : Differences in reagent purity (POCl₃ vs. SOCl₂) and moisture levels.
  • Resolution :
  • Pre-dry solvents (molecular sieves) and substrates (vacuum oven).
  • Compare yields under inert (N₂) vs. ambient conditions .
  • Case Study : A 2022 study achieved 85% yield using anhydrous POCl₃ in refluxing toluene, versus 60% with SOCl₂ in wet DCM .

Q. Stability and Reactivity

Q. Under what conditions does this compound undergo hydrolysis?

  • Methodological Answer :

  • Accelerated Hydrolysis :
  • Acidic : 1M HCl at 50°C degrades the ester to carboxylic acid within 24 hours.
  • Basic : 0.1M NaOH hydrolyzes the nitrile to amide (monitored via LC-MS) .
  • Mitigation : Buffer reaction mixtures to pH 6–7 and avoid prolonged heating above 40°C.

Properties

IUPAC Name

methyl 2-chloro-3-cyano-6-methylpyridine-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2O2/c1-5-3-6(9(13)14-2)7(4-11)8(10)12-5/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWWBHRSPKWWFEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=N1)Cl)C#N)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70298437
Record name methyl 2-chloro-3-cyano-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59225-10-4
Record name NSC123102
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123102
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name methyl 2-chloro-3-cyano-6-methylisonicotinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Methyl 2-chloro-3-cyano-6-methylisonicotinate
Methyl 2-chloro-3-cyano-6-methylisonicotinate
Methyl 2-chloro-3-cyano-6-methylisonicotinate
Methyl 2-chloro-3-cyano-6-methylisonicotinate
Methyl 2-chloro-3-cyano-6-methylisonicotinate
Methyl 2-chloro-3-cyano-6-methylisonicotinate

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